Tert-butyl 2-hydroxy-2-methylpropanoate

説明

The exact mass of the compound Tert-butyl 2-hydroxy-2-methylpropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 2-hydroxy-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-hydroxy-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

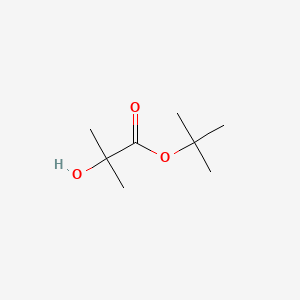

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-7(2,3)11-6(9)8(4,5)10/h10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFHIDOIJPOKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957666 | |

| Record name | tert-Butyl 2-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36293-63-7 | |

| Record name | Propanoic acid, 2-hydroxy-2-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36293-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-hydroxyisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036293637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 2-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-hydroxyisobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to the Synthesis of Tert-butyl 2-hydroxy-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-hydroxy-2-methylpropanoate is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and specialty polymers. Its tertiary alcohol and sterically hindered ester functionalities make it a unique synthon. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. Each route is critically evaluated, presenting detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and limitations. The methodologies discussed encompass classical esterification techniques, modern coupling reactions, Grignard-based approaches, and enzymatic transformations, offering a robust toolkit for researchers in both academic and industrial settings.

Introduction

Tert-butyl 2-hydroxy-2-methylpropanoate, also known as tert-butyl α-hydroxyisobutyrate, is a chemical intermediate of significant interest. The presence of a quaternary carbon center bearing both a hydroxyl and a tert-butyl ester group imparts specific chemical properties that are leveraged in the synthesis of complex molecules. The bulky tert-butyl group can serve as a protecting group for the carboxylic acid, which can be removed under acidic conditions, while the tertiary alcohol provides a site for further functionalization. This guide explores the most pertinent and practical methods for the synthesis of this compound, providing the necessary detail for reproduction and adaptation in a laboratory setting.

Synthesis via Direct Esterification of 2-Hydroxy-2-methylpropanoic Acid

The most direct approach to tert-butyl 2-hydroxy-2-methylpropanoate is the esterification of 2-hydroxy-2-methylpropanoic acid (also known as 2-hydroxyisobutyric acid) with tert-butanol. Due to the steric hindrance of the tertiary alcohol, specialized methods are often required to achieve reasonable yields.

Acid-Catalyzed Fischer-Speier Esterification

While traditional Fischer-Speier esterification with primary and secondary alcohols is straightforward, the reaction with tert-butanol is challenging due to the rapid acid-catalyzed dehydration of the alcohol to isobutylene. However, with careful control of reaction conditions and the use of appropriate catalysts, this method can be viable. Organic sulfonic acids, such as p-toluenesulfonic acid (PTSA) or methanesulfonic acid, are often more effective than mineral acids like sulfuric acid as they are less prone to causing side reactions.[1]

Mechanistic Rationale: The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of tert-butanol. The steric hindrance of both the tertiary alcohol and the α-substituted carboxylic acid slows down the reaction rate. The competing E1 elimination of tert-butanol to form isobutylene is a major side reaction.

Experimental Protocol: Acid-Catalyzed Esterification

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxy-2-methylpropanoic acid (1.0 eq), tert-butanol (3.0 eq), and a suitable solvent such as toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield tert-butyl 2-hydroxy-2-methylpropanoate.

Steglich Esterification using DCC and DMAP

A milder and often more efficient method for the esterification of sterically hindered alcohols is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3][4] This method avoids the harsh acidic conditions that lead to the dehydration of tert-butanol.

Mechanistic Rationale: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile, then reacts with this intermediate to form a reactive acylpyridinium species. The alcohol, in this case, tert-butanol, then attacks the acylpyridinium species to form the desired ester, regenerating DMAP. The thermodynamic driving force for the reaction is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[5]

DOT Script for Steglich Esterification Mechanism

Caption: Mechanism of Steglich Esterification.

Experimental Protocol: Steglich Esterification

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-hydroxy-2-methylpropanoic acid (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. The formation of a white precipitate (DCU) will be observed.

-

Once the reaction is complete, filter off the DCU precipitate and wash the solid with cold DCM.

-

Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel or by vacuum distillation to afford the pure ester.[3]

Synthesis from Acetone Cyanohydrin

An industrially significant route to the precursor 2-hydroxy-2-methylpropanoic acid involves the hydrolysis of acetone cyanohydrin. The resulting acid can then be esterified as described above.

Formation and Hydrolysis of Acetone Cyanohydrin

Acetone cyanohydrin is prepared by the reaction of acetone with sodium or potassium cyanide, followed by acidification.[6][7] The subsequent hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions, or through enzymatic methods.

Mechanistic Rationale: The formation of acetone cyanohydrin is a nucleophilic addition of the cyanide ion to the carbonyl carbon of acetone. The reaction is typically carried out at low temperatures to minimize the reverse reaction. The subsequent hydrolysis of the nitrile involves the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

DOT Script for Synthesis from Acetone Cyanohydrin

Caption: Pathway from Acetone to the Target Ester.

Experimental Protocol: Hydrolysis of Acetone Cyanohydrin

-

Caution: Acetone cyanohydrin is highly toxic and liberates hydrogen cyanide. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Place acetone cyanohydrin (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of concentrated hydrochloric acid (e.g., 5-10 eq).

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the cessation of ammonia evolution (if starting from the amide) or by TLC analysis of the reaction mixture.

-

After cooling, the reaction mixture can be concentrated under reduced pressure to remove excess HCl and water.

-

The resulting crude 2-hydroxy-2-methylpropanoic acid can be purified by recrystallization or used directly in the subsequent esterification step.

Enzymatic Hydrolysis

A greener alternative to chemical hydrolysis is the use of nitrile-hydrolyzing enzymes, such as nitrilases or a combination of nitrile hydratases and amidases.[8] This approach avoids harsh reaction conditions and can offer high selectivity.

Causality Behind Experimental Choices: The choice of a biocatalytic route is driven by the desire for milder reaction conditions, reduced waste generation, and potentially higher selectivity, which are key principles of green chemistry. The instability of acetone cyanohydrin at the near-neutral pH required for many enzymes can be a challenge, necessitating the selection of robust and cyanide-tolerant enzymes.[9]

Grignard-Based Synthesis

A convergent approach to tert-butyl 2-hydroxy-2-methylpropanoate involves the use of a Grignard reagent. A plausible retrosynthetic analysis suggests the reaction of a methylmagnesium halide with a tert-butyl 2-oxopropanoate (tert-butyl pyruvate).

Mechanistic Rationale: The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone in tert-butyl 2-oxopropanoate. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

DOT Script for Grignard Synthesis

Caption: Grignard reaction for the synthesis of the target ester.

Experimental Protocol: Grignard Synthesis

-

Preparation of tert-butyl 2-oxopropanoate: This starting material can be prepared by the esterification of pyruvic acid with tert-butanol using the Steglich conditions described in section 1.2.

-

Grignard Reaction: a. In a flame-dried, three-necked flask under an inert atmosphere, place a solution of tert-butyl 2-oxopropanoate (1.0 eq) in anhydrous diethyl ether or THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether via a dropping funnel. d. Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature. e. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. f. Extract the aqueous layer with diethyl ether. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or vacuum distillation.

Synthesis via Transesterification

Transesterification offers an alternative route, particularly if a different ester of 2-hydroxy-2-methylpropanoic acid (e.g., the methyl or ethyl ester) is more readily available. This equilibrium-driven reaction involves heating the starting ester with an excess of tert-butanol in the presence of a catalyst.

Catalyst Selection: Both acid and base catalysts can be employed. Acid catalysts such as p-toluenesulfonic acid or a strong acidic ion-exchange resin can be used. Base catalysts like sodium tert-butoxide are also effective. The choice of catalyst depends on the stability of the reactants and products to acidic or basic conditions.

Experimental Protocol: Base-Catalyzed Transesterification

-

In a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, dissolve methyl 2-hydroxy-2-methylpropanoate (1.0 eq) in a large excess of dry tert-butanol.

-

Add a catalytic amount of sodium tert-butoxide (0.1 eq).

-

Heat the mixture to reflux for an extended period (24-48 hours), as the reaction is often slow.

-

Monitor the reaction by GC or NMR to observe the formation of the tert-butyl ester and methanol.

-

Upon reaching equilibrium or completion, cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., dilute HCl or ammonium chloride solution).

-

Remove the excess tert-butanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by vacuum distillation or column chromatography.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents | Yield | Advantages | Disadvantages |

| Acid-Catalyzed Esterification | 2-Hydroxy-2-methylpropanoic acid, tert-butanol | p-Toluenesulfonic acid | Moderate | Inexpensive reagents. | Harsh conditions, dehydration of tert-butanol is a major side reaction, slow reaction times. |

| Steglich Esterification | 2-Hydroxy-2-methylpropanoic acid, tert-butanol | DCC, DMAP | Good to Excellent | Mild conditions, high yields, suitable for sterically hindered substrates. | Expensive reagents, formation of DCU byproduct can complicate purification. |

| From Acetone Cyanohydrin | Acetone, Sodium Cyanide, tert-butanol | Strong acid/base or enzymes for hydrolysis | Good (overall) | Utilizes inexpensive and readily available starting materials. | Involves highly toxic cyanide, multi-step process. |

| Grignard Synthesis | tert-Butyl 2-oxopropanoate, Methylmagnesium bromide | Grignard reagent | Good | Convergent and efficient for C-C bond formation. | Requires anhydrous conditions, the ketoester starting material needs to be synthesized separately. |

| Transesterification | Methyl 2-hydroxy-2-methylpropanoate, tert-butanol | Acid or base catalyst | Moderate to Good | Useful if the starting ester is readily available. | Equilibrium-limited, may require a large excess of tert-butanol and long reaction times. |

Conclusion

The synthesis of tert-butyl 2-hydroxy-2-methylpropanoate can be accomplished through several distinct pathways, each with its own set of advantages and challenges. For laboratory-scale synthesis where high yield and mild conditions are paramount, the Steglich esterification stands out as a superior method. For larger-scale industrial production, a route commencing from acetone cyanohydrin is likely more economically viable, despite the handling requirements for toxic reagents. The Grignard-based approach offers an elegant and convergent solution, provided the ketoester precursor is accessible. Finally, transesterification and biocatalytic methods represent valuable alternatives depending on the availability of starting materials and the desire for greener synthetic processes. The selection of the optimal synthetic route will ultimately be dictated by the specific requirements of the researcher or organization, including scale, cost, available equipment, and safety considerations.

References

-

Cox, R. F. B.; Stormont, R. T. Acetone Cyanohydrin. Org. Synth.1935 , 15, 1. DOI: 10.15227/orgsyn.015.0001. [Link]

-

Rohden, L. A. et al. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. Microb. Cell Fact.2010 , 9, 12. DOI: 10.1186/1475-2859-9-12. [Link]

- Method for producing 2-hydroxyisobutyric acid ester. JP2000319227A.

- Method for producing 2-hydroxyisobutyric acid and methacrylic acid

-

Preparation of acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile; 2-hydroxyisobutyronitrile). PrepChem. [Link]

-

How to prepare 2-methyl-propan-2-ol from methyl magnesium bromide. askIITians. [Link]

-

Starting from CH3MgI, how do you prepare tert-Butyl alcohol?. Quora. [Link]

-

Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Molecules2012 , 17, 10285-10297. [Link]

-

Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17, 522-524. [Link]

-

Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. Molecules2022 , 27(16), 5143. [Link]

-

Lipase-catalyzed synthesis of butyl propionate in solvent-free system: Optimization by response surface methodology. J. Mol. Catal. B: Enzym.2012 , 84, 171-177. [Link]

-

Neises, B.; Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth.1985 , 63, 183. DOI: 10.15227/orgsyn.063.0183. [Link]

-

Butyric acid, butyl ester. Org. Synth.1925 , 4, 12. DOI: 10.15227/orgsyn.004.0012. [Link]

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. J. Org. Chem.1978 , 43, 2423-2425. [Link]

-

Mild and Efficient Method for Preparation of tert -Butyl Esters. Synth. Commun.2005 , 35, 17, 2261-2268. [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules2015 , 20, 12976-13009. [Link]

-

Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Catalysts2021 , 11, 111. [Link]

-

Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Foods2023 , 12(15), 2942. [Link]

-

sodium tert-butoxide. Org. Synth.2014 , 91, 244. DOI: 10.15227/orgsyn.091.0244. [Link]

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

Self-catalyzed esterification of 2-hydroxyisobutyric acid: A simple method to produce methyl 2-hydroxyisobutyrate. Korean J. Chem. Eng.2019 , 36, 1133–1138. [Link]

-

2-Butynoic acid, 4-hydroxy-, methyl ester. Org. Synth.1981 , 60, 66. DOI: 10.15227/orgsyn.060.0066. [Link]

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Adv.2021 , 11, 28078-28102. [Link]

-

Synthesis of t-butylmagnesium bromide. PrepChem. [Link]

-

Design a synthesis of tert-butyl 2-methylpropanoate. Chegg.com. [Link]

- The preparation method of magnesium tert-butyl

Sources

- 1. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. quora.com [quora.com]

A Spectroscopic Guide to Tert-butyl 2-hydroxy-2-methylpropanoate: Structure Elucidation and Data Interpretation

Introduction

Tert-butyl 2-hydroxy-2-methylpropanoate, a key organic molecule with the chemical formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol , holds significance in various chemical syntheses.[1] Its structure, featuring a tertiary alcohol and a bulky tert-butyl ester group, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As experimental spectra for this specific molecule are not publicly available, this document serves as an expert-level predictive guide, drawing upon established spectroscopic principles and data from analogous structures to offer a robust interpretation for researchers, scientists, and professionals in drug development. Understanding these spectroscopic characteristics is paramount for confirming its synthesis, assessing its purity, and predicting its chemical behavior.

Molecular Structure and Expected Spectroscopic Features

The structural formula of Tert-butyl 2-hydroxy-2-methylpropanoate is (CH₃)₂C(OH)COOC(CH₃)₃.[1] A thorough analysis of this structure allows us to anticipate its key spectroscopic characteristics.

Diagram 1: Molecular Structure of Tert-butyl 2-hydroxy-2-methylpropanoate

A 2D representation of Tert-butyl 2-hydroxy-2-methylpropanoate.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is expected to be relatively simple, reflecting the high degree of symmetry in the molecule. The general principles of ¹H NMR interpretation involve analyzing the number of signals, their chemical shifts, integration, and splitting patterns.[2][3][4][5]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Tert-butyl 2-hydroxy-2-methylpropanoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.0 ppm.[6]

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~ 1.45 | 9H | Singlet | (CH₃)₃C-O- | The nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet due to the absence of adjacent protons. |

| ~ 1.40 | 6H | Singlet | (CH₃)₂C(OH)- | The six equivalent protons of the two methyl groups are also in a symmetrical environment and will appear as a singlet. |

| ~ 2.5 - 3.5 | 1H | Broad Singlet | -OH | The hydroxyl proton is exchangeable, leading to a broad signal. Its chemical shift can vary depending on concentration and solvent. |

Diagram 2: ¹H NMR Workflow

Workflow for acquiring and interpreting a ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide information about the different carbon environments within the molecule.

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175 | -C=O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~ 82 | (CH₃)₃C -O- | The quaternary carbon of the tert-butyl group attached to the ester oxygen. |

| ~ 73 | (CH₃)₂C (OH)- | The quaternary carbon bearing the hydroxyl group and two methyl groups. |

| ~ 28 | (C H₃)₃C-O- | The three equivalent methyl carbons of the tert-butyl group. |

| ~ 26 | (C H₃)₂C(OH)- | The two equivalent methyl carbons attached to the hydroxyl-bearing carbon. |

The presence of five distinct signals in the ¹³C NMR spectrum would confirm the carbon framework of Tert-butyl 2-hydroxy-2-methylpropanoate.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[7][8] For Tert-butyl 2-hydroxy-2-methylpropanoate, we expect to see characteristic absorptions for the hydroxyl group, the carbonyl group of the ester, and the C-O bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The resulting spectrum of transmittance versus wavenumber is analyzed for characteristic absorption bands.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3450 (broad) | Strong | O-H stretch | Tertiary Alcohol |

| ~ 2980 | Strong | C-H stretch | Alkanes |

| ~ 1730 | Strong | C=O stretch | Ester |

| ~ 1250 and 1150 | Strong | C-O stretch | Ester and Tertiary Alcohol |

The broad O-H stretching band is a hallmark of hydrogen-bonded hydroxyl groups.[9] The strong carbonyl absorption is characteristic of an ester functional group.[10] The C-H stretching bands confirm the aliphatic nature of the molecule.[11] The C-O stretching region will likely show strong, complex bands indicative of both the ester and the tertiary alcohol.[9]

Mass Spectrometry: Fragmentation and Molecular Weight Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectrum Data and Interpretation

The molecular ion peak (M⁺) is expected at an m/z of 160. However, for tertiary alcohols and esters, the molecular ion peak can be weak or absent.[12] The fragmentation pattern will be highly informative.

| m/z | Proposed Fragment | Rationale |

| 145 | [M - CH₃]⁺ | Loss of a methyl group is a common fragmentation for compounds with quaternary centers.[13] |

| 101 | [M - C(CH₃)₃]⁺ or [M - OC(CH₃)₃]⁺ | Loss of the tert-butyl group or the tert-butoxy group. |

| 59 | [(CH₃)₂C=OH]⁺ | α-cleavage at the tertiary alcohol. |

| 57 | [C(CH₃)₃]⁺ | Formation of the stable tert-butyl cation. |

Diagram 3: Mass Spectrometry Fragmentation

Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This in-depth guide provides a comprehensive prediction and interpretation of the NMR, IR, and Mass spectroscopic data for Tert-butyl 2-hydroxy-2-methylpropanoate. By understanding the correlation between the molecular structure and the expected spectral features, researchers and scientists can confidently identify and characterize this compound. The provided protocols and interpretations serve as a valuable resource for those working with this and structurally related molecules, ensuring scientific rigor in their synthetic and analytical endeavors.

References

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

- Baky, M. A. E. (2018). Analysis of Butyl Butyrate Mass Spectrum.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butyl 2-hydroxy-2-methylpropanoate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl alpha-hydroxyisobutyrate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 2-methylpropanoate. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Hydroxy-2-methylbutyric acid. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Absorption Table. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Butyl 2-methyl propanoate (YMDB01328). Retrieved from [Link]

Sources

- 1. α-羟基异丁酸叔丁酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. Analysis of Characteristic Absorption of Important Functional Groups in Infrared Spectroscopy (Part Two) - Oreate AI Blog [oreateai.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

Solubility Profile of Tert-butyl 2-hydroxy-2-methylpropanoate: A Guide for Laboratory Professionals

An In-Depth Technical Guide for Researchers

Introduction

Tert-butyl 2-hydroxy-2-methylpropanoate, also known as tert-butyl α-hydroxyisobutyrate, is a valuable intermediate in organic synthesis, finding application in the development of pharmaceuticals and specialty polymers. Its unique structure, featuring a sterically hindered ester and a tertiary alcohol, presents a distinct physicochemical profile that dictates its behavior in various solvent systems. Understanding the solubility of this compound is paramount for its effective use in reaction design, process optimization, purification, and formulation.

This guide provides a comprehensive analysis of the solubility of tert-butyl 2-hydroxy-2-methylpropanoate in common laboratory solvents. We will move beyond simple qualitative descriptors to explore the underlying intermolecular forces that govern its solubility, offering field-proven experimental protocols for validation and empowering researchers to make informed decisions in their work.

Section 1: Physicochemical Profile

A molecule's solubility is fundamentally governed by its structure and resulting physical properties. The key to understanding the behavior of tert-butyl 2-hydroxy-2-methylpropanoate lies in its amphiphilic nature: it possesses both polar, hydrophilic functional groups and nonpolar, lipophilic regions.

The tertiary alcohol group (-OH) can act as a hydrogen bond donor and acceptor, while the ester carbonyl group (C=O) functions as a hydrogen bond acceptor. These groups constitute the polar "head" of the molecule. Conversely, the bulky tert-butyl group and the two methyl groups at the alpha position create significant nonpolar, sterically hindered regions.

The critical physicochemical parameters are summarized below.

Table 1: Physicochemical Properties of Tert-butyl 2-hydroxy-2-methylpropanoate and Related Analogs

| Property | Value | Significance for Solubility | Source(s) |

| Molecular Formula | C₈H₁₆O₃ | Provides the atomic composition. | [1] |

| Molecular Weight | 160.21 g/mol | Influences the energy required to break the crystal lattice. | [1] |

| Appearance | Liquid | The compound is a liquid at room temperature. | |

| Density | 0.924 g/mL at 25 °C | Important for solvent layering and extraction calculations. | |

| logP (Octanol/Water) | ~0.5 - 1.0 (estimated) | Indicates a relatively balanced lipophilic/hydrophilic character. Values for similar structures range from 0.51 to 0.96. | [2][3] |

| Hydrogen Bond Donors | 1 (from the -OH group) | Enables strong interactions with protic solvents like water and alcohols. | [2] |

| Hydrogen Bond Acceptors | 3 (from the -OH and C=O oxygens) | Allows for interactions with both protic and some aprotic solvents. | [2] |

| Refractive Index | n20/D 1.404 | A physical constant useful for identity confirmation. |

The calculated partition coefficient (logP) suggests that the compound does not overwhelmingly favor either a highly polar (aqueous) or a purely nonpolar (oily) phase, predicting a broad range of solubilities.

Section 2: Solubility Profile in Common Laboratory Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction. Solvents that can effectively replicate the types of intermolecular forces present in the solute will be the most effective. For tert-butyl 2-hydroxy-2-methylpropanoate, this means solvents capable of hydrogen bonding and accommodating its significant nonpolar surface area will perform best.

The following table summarizes the expected solubility based on structural analysis and data from related compounds.

Table 2: Qualitative Solubility of Tert-butyl 2-hydroxy-2-methylpropanoate

| Solvent Class | Example Solvents | Predicted Solubility | Dominant Intermolecular Forces |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Miscible | Hydrogen Bonding: The solvent's -OH groups interact strongly with the solute's -OH (donor/acceptor) and C=O (acceptor) groups. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble | Dipole-Dipole Interactions: The polar nature of the solvent interacts with the polar ester and alcohol functionalities. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Dipole-Dipole & London Dispersion Forces: Effective at solvating both the polar and nonpolar parts of the molecule. |

| Aromatic | Toluene, Benzene | Soluble | London Dispersion & Dipole-Induced Dipole: The large, nonpolar aromatic ring effectively interacts with the solute's alkyl groups. |

| Nonpolar | Hexane, Cyclohexane, Heptane | Sparingly Soluble to Insoluble | London Dispersion Forces: These forces are weak and primarily involve the nonpolar alkyl regions, struggling to overcome the solute's polar interactions. |

Expert Analysis: The parent acid, 2-hydroxy-2-methylpropanoic acid, is noted as being soluble in water, methanol, and ether.[4] The addition of the nonpolar tert-butyl ester group significantly reduces water solubility but enhances solubility in less polar organic solvents like ethers and hydrocarbons. We predict high miscibility with short-chain alcohols (methanol, ethanol) and other polar organic solvents like THF and acetone, where a combination of hydrogen bonding and dipole-dipole interactions can effectively solvate the molecule. Solubility will likely decrease in nonpolar alkanes, where only weaker London dispersion forces are at play.

Section 3: Experimental Protocol for Solubility Determination

To ensure trustworthiness and provide a self-validating system, a standardized experimental protocol is essential.[5][6] This method allows for the systematic and reproducible determination of qualitative solubility.

Step-by-Step Methodology

-

Preparation: Ensure all glassware (small, labeled test tubes) is clean and dry to prevent contamination.[7]

-

Solute Measurement: Accurately weigh approximately 20 mg of tert-butyl 2-hydroxy-2-methylpropanoate and place it into a labeled test tube.

-

Initial Solvent Addition: Add the selected solvent dropwise, starting with 0.1 mL (100 µL).

-

Agitation: Agitate the mixture vigorously using a vortex mixer for 30-60 seconds to promote dissolution. Gentle warming may be applied if thermal stability is not a concern, but observations should be standardized at a consistent temperature (e.g., 25 °C).

-

Observation: Carefully observe the mixture against a contrasting background. Look for the complete disappearance of the solute phase. If undissolved solute remains, proceed to the next step.

-

Incremental Solvent Addition: Continue adding the solvent in increments (e.g., 0.2 mL, then 0.5 mL), with vigorous agitation after each addition, up to a total volume of 3 mL.

-

Classification: Classify the solubility based on the total volume of solvent required to fully dissolve the solute, as defined in Table 3.

Table 3: Solubility Classification Criteria

| Classification | Solvent Volume to Dissolve 20 mg Solute | Approximate mg/mL |

| Very Soluble (VS) | < 1 mL | > 20 mg/mL |

| Soluble (S) | 1 - 2 mL | 10 - 20 mg/mL |

| Sparingly Soluble (SS) | 2 - 3 mL | 6.7 - 10 mg/mL |

| Insoluble (I) | > 3 mL | < 6.7 mg/mL |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility testing protocol.

Caption: Workflow for systematic solubility determination.

Section 4: Visualizing Intermolecular Forces

The solubility behavior detailed in Section 2 can be visualized by considering the specific interactions between the solute and solvent molecules. The following diagram conceptualizes these critical forces.

Caption: Solute interactions with different solvent classes.

This model explains why polar protic solvents are most effective. They engage in strong hydrogen bonding, the most powerful intermolecular force available to this solute. Polar aprotic solvents provide favorable dipole-dipole interactions, while nonpolar solvents can only offer weak London dispersion forces, which are often insufficient to break apart the solute-solute interactions.

Conclusion

Tert-butyl 2-hydroxy-2-methylpropanoate exhibits a broad and useful solubility profile, a direct consequence of its amphiphilic chemical structure. It is highly soluble in polar organic solvents, including alcohols, ketones, and esters, and shows good solubility in halogenated and aromatic solvents. Its solubility is limited in highly nonpolar alkanes and, due to the bulky nonpolar ester group, in water. This comprehensive understanding, grounded in the principles of intermolecular forces and validated by systematic experimental protocol, equips researchers, scientists, and drug development professionals to confidently handle and deploy this versatile compound in a wide range of laboratory and industrial applications.

References

-

ChemBK. (n.d.). 2-hydroxy-2-methylpropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 2-methylpropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Butyl 2-hydroxy-2-methylpropanoate. Retrieved from [Link]

-

Cheméo. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-, methyl ester. Retrieved from [Link]

-

Chemsrc. (n.d.). tert-Butyl-(2R)-2-hydroxypropanoat. Retrieved from [Link]

-

University of Manitoba. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Pouchert, C. J. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-2-propanol. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET: tert-Butyl alcohol. Retrieved from [Link]

-

Durham Tech. (2010). Safety Data Sheet: 2-Methyl-2-propanol. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

- Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl di-tert-butyl hydroxyhydrocinnamate. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

Sources

- 1. Butyl 2-hydroxy-2-methylpropanoate | C8H16O3 | CID 221485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. tert-Butyl-(2R)-2-hydroxypropanoat | CAS#:68166-83-6 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Historical background on the discovery of Tert-butyl 2-hydroxy-2-methylpropanoate

A Technical Guide to Tert-butyl 2-hydroxy-2-methylpropanoate: From Historical Discovery to Modern Synthesis

Abstract

This technical guide provides a comprehensive examination of tert-butyl 2-hydroxy-2-methylpropanoate, a valuable tertiary alcohol and ester intermediate in organic synthesis. While the specific discovery of this compound is not historically landmarked, its synthesis is intrinsically linked to the development of classic carbon-carbon bond-forming reactions. This document explores the historical context of its synthesis through the lens of the Reformatsky reaction, details the underlying chemical mechanisms, provides a modern, validated laboratory protocol, and tabulates its key physicochemical properties. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.

Introduction: A Structurally Significant Building Block

Tert-butyl 2-hydroxy-2-methylpropanoate, also known as tert-butyl α-hydroxyisobutyrate, is a bifunctional organic molecule featuring a sterically hindered tert-butyl ester and a tertiary alcohol. This unique structural combination makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and specialty polymers. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be cleaved under specific acidic conditions, while the tertiary hydroxyl group offers a site for further functionalization. Its utility lies in its ability to introduce a quaternary carbon center, a common motif in many biologically active compounds.

Chapter 1: The Genesis of Synthesis - A Story Rooted in the Reformatsky Reaction

The history of tert-butyl 2-hydroxy-2-methylpropanoate is not one of a singular, celebrated discovery but is fundamentally tied to the development of powerful synthetic methodologies in the late 19th century. The most direct and historically significant route to its creation is the Reformatsky reaction .

Discovered by Russian chemist Sergey Nikolaevich Reformatsky in 1887, this reaction provided a novel method for the condensation of aldehydes or ketones with α-halo esters using metallic zinc.[1][2][3] The key to the reaction is the formation of an organozinc reagent, often called a "Reformatsky enolate," by treating an alpha-halo ester with zinc dust.[1] These organozinc reagents are notably less reactive and less basic than their Grignard or lithium enolate counterparts.[1][4] This moderated reactivity is crucial, as it prevents undesired side reactions, such as nucleophilic addition to the ester group, making the reaction highly effective for creating β-hydroxy esters (from aldehydes) and α-hydroxy esters (from ketones).[1][4]

The synthesis of tert-butyl 2-hydroxy-2-methylpropanoate is a classic textbook example of this reaction, employing acetone as the ketonic substrate and an α-haloacetate with a tert-butyl ester group. While the first chemist to combine these specific reagents may be lost to history, the intellectual framework for the discovery was laid entirely by Reformatsky's foundational work.

Chapter 2: Mechanistic Pathways to Formation

The synthesis of tert-butyl 2-hydroxy-2-methylpropanoate via the Reformatsky reaction proceeds through a well-understood, multi-step mechanism. The process begins with the oxidative addition of zinc metal into the carbon-halogen bond of an α-halo ester, such as tert-butyl bromoacetate.

Step 1: Formation of the Reformatsky Enolate Zinc dust reacts with tert-butyl bromoacetate to form an organozinc intermediate. This species, the Reformatsky enolate, is more accurately described as an organozinc bromide. In solution, it can exist in equilibrium between its O-enolate and C-enolate forms and often forms dimeric structures.[4]

Step 2: Nucleophilic Addition The enolate, which is nucleophilic at the carbon, attacks the electrophilic carbonyl carbon of acetone. The reaction is believed to proceed through a six-membered cyclic transition state, involving the coordination of the acetone oxygen to the zinc atom.[4]

Step 3: Acidic Workup The resulting zinc alkoxide is a stable intermediate. Subsequent treatment with a dilute acid (acidic workup) protonates the alkoxide to yield the final tertiary alcohol product, tert-butyl 2-hydroxy-2-methylpropanoate, and water-soluble zinc salts, which are easily removed during purification.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Step-by-Step Procedure:

-

Apparatus Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a 100 mL pressure-equalizing dropping funnel, and a nitrogen gas inlet. The entire apparatus is flame-dried under a vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

-

Causality Note: An inert atmosphere is critical to prevent atmospheric moisture from quenching the reactive organozinc intermediate.

-

-

Zinc Activation: 10.0 g (153 mmol) of zinc dust and a small crystal of iodine are added to the flask. The mixture is gently heated under nitrogen until the purple iodine vapor subsides, indicating the activation of the zinc surface. The flask is then cooled to room temperature.

-

Causality Note: Activation removes the passivating layer of zinc oxide from the metal surface, ensuring efficient reaction with the haloester.

-

-

Reagent Addition: 50 mL of anhydrous diethyl ether is added to the flask, followed by 8.0 mL (109 mmol) of acetone.

-

Initiation and Reflux: A solution of 15.0 mL (100 mmol) of tert-butyl bromoacetate in 50 mL of anhydrous diethyl ether is placed in the dropping funnel. Approximately 10% of this solution is added to the stirred zinc suspension. The reaction is initiated by gentle warming. Once an exothermic reaction begins (as evidenced by spontaneous refluxing), the remaining bromoacetate solution is added dropwise at a rate sufficient to maintain a gentle reflux.

-

Causality Note: Slow addition of the haloester maintains a low concentration of the enolate, minimizing side reactions such as self-condensation.

-

-

Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for an additional 30 minutes to ensure all starting material has reacted. The reaction is then cooled in an ice bath.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of 100 mL of 1 M HCl with vigorous stirring. The mixture is transferred to a separatory funnel.

-

Extraction and Washing: The aqueous layer is separated and extracted twice with 50 mL portions of diethyl ether. The combined organic layers are then washed sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid) and 50 mL of brine (to reduce the amount of dissolved water).

-

Causality Note: The bicarbonate wash is crucial to remove any unreacted acidic species that could interfere with purification or catalyze decomposition.

-

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum fractional distillation to yield pure tert-butyl 2-hydroxy-2-methylpropanoate.

Chapter 4: Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized product. The following table summarizes the key properties of tert-butyl 2-hydroxy-2-methylpropanoate.

| Property | Value |

| IUPAC Name | tert-Butyl 2-hydroxy-2-methylpropanoate |

| Synonyms | tert-Butyl α-hydroxyisobutyrate |

| CAS Number | 36293-63-7 |

| Molecular Formula | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Data not widely available; estimated >160 °C |

| ¹H NMR (CDCl₃) | δ ~1.45 (s, 9H, C(CH₃)₃), δ ~1.40 (s, 6H, C(CH₃)₂), δ ~3.0 (s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ ~176 (C=O), δ ~82 (O-C(CH₃)₃), δ ~72 (HO-C(CH₃)₂), δ ~28 (C(CH₃)₃), δ ~26 (C(CH₃)₂) |

| IR (neat, cm⁻¹) | ~3450 (br, O-H stretch), ~2980 (C-H stretch), ~1730 (s, C=O stretch) |

(Note: NMR and IR data are typical expected values and may vary slightly based on solvent and instrument.)

Conclusion

Tert-butyl 2-hydroxy-2-methylpropanoate stands as a testament to the enduring power of classic organic reactions. Its historical roots are firmly planted in the discovery of the Reformatsky reaction, a method that provided chemists with a reliable tool for forming carbon-carbon bonds with a level of subtlety and functional group tolerance that was advanced for its time. Today, this compound continues to be a relevant and useful building block for synthetic chemists in academia and industry, particularly in the fields of medicinal chemistry and materials science. Understanding its historical context, reaction mechanism, and modern synthetic protocols provides researchers with the foundational knowledge required to effectively utilize this versatile intermediate in their own innovative work.

References

-

Title: Reformatsky reaction Source: Wikipedia URL: [Link]

-

Title: Reformatsky Reaction Source: BYJU'S URL: [Link]

-

Title: Reformatsky Reaction Source: Chem-Station International Edition URL: [Link]

-

Title: Reformatsky Reaction: Mechanism, Variations & Applications Source: PSIBERG URL: [Link]

-

Title: The Reformatsky Reaction Source: ResearchGate URL: [Link]

Sources

Potential biological activities of Tert-butyl 2-hydroxy-2-methylpropanoate

An In-Depth Technical Guide to the Potential Biological Activities of Tert-butyl 2-hydroxy-2-methylpropanoate

Authored by: A Senior Application Scientist

Foreword: The exploration of novel chemical entities for therapeutic potential is the cornerstone of modern drug discovery. Tert-butyl 2-hydroxy-2-methylpropanoate, a seemingly simple ester, presents an intriguing case for investigation. While direct evidence of its biological activity in the existing literature is sparse, its structural relationship to compounds with known biological relevance provides a compelling rationale for its study. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for unlocking the potential biological activities of this molecule. We will delve into its chemical nature, extrapolate potential activities from its structural analogs, and provide detailed, actionable protocols for its systematic investigation.

Molecular Profile and Rationale for Investigation

Tert-butyl 2-hydroxy-2-methylpropanoate is the tert-butyl ester of 2-hydroxy-2-methylpropanoic acid. Its chemical structure is characterized by a sterically hindered ester group, which can influence its stability, lipophilicity, and metabolic fate.

Chemical Structure:

The rationale for investigating its biological activities stems from the known roles of its parent acid and other related α-hydroxy acids. For instance, 2-hydroxy-2-methylpropanoic acid has been explored in the context of polymer chemistry for biomedical applications. Understanding the ester's unique properties is the first step in postulating its potential interactions with biological systems.

Postulated Biological Activities and Mechanistic Hypotheses

Based on the chemical structure of tert-butyl 2-hydroxy-2-methylpropanoate and the known activities of structurally related compounds, we can hypothesize several potential biological activities that warrant investigation.

Potential as a Prodrug of 2-hydroxy-2-methylpropanoic Acid

The ester linkage in tert-butyl 2-hydroxy-2-methylpropanoate could be susceptible to hydrolysis by esterases present in biological systems, releasing 2-hydroxy-2-methylpropanoic acid and tert-butanol. This suggests a potential application as a prodrug to deliver 2-hydroxy-2-methylpropanoic acid. The increased lipophilicity of the ester compared to the parent acid could enhance its absorption and distribution.

Hypothesized Hydrolysis:

Caption: Proposed metabolic pathway of Tert-butyl 2-hydroxy-2-methylpropanoate.

Antimicrobial Activity

Many organic acids and their esters exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential metabolic enzymes. The lipophilicity of tert-butyl 2-hydroxy-2-methylpropanoate could facilitate its partitioning into microbial membranes, potentially leading to antimicrobial effects.

Proposed Experimental Workflows for Activity Screening

A systematic approach is crucial to validate the hypothesized biological activities. The following section outlines detailed protocols for preliminary screening.

In Vitro Hydrolysis Assay

Objective: To determine if tert-butyl 2-hydroxy-2-methylpropanoate is hydrolyzed in the presence of biological esterases.

Methodology:

-

Prepare Simulated Biological Fluids: Prepare solutions of simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) containing porcine liver esterase.

-

Incubation: Incubate tert-butyl 2-hydroxy-2-methylpropanoate in the prepared fluids at 37°C.

-

Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 30, 60, 120, and 240 minutes).

-

Quenching: Stop the enzymatic reaction by adding a suitable quenching agent, such as a strong acid or organic solvent.

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the decrease in the concentration of the parent compound and the appearance of 2-hydroxy-2-methylpropanoic acid.

Data Presentation:

| Time (minutes) | Concentration of Tert-butyl 2-hydroxy-2-methylpropanoate (µM) | Concentration of 2-hydroxy-2-methylpropanoic acid (µM) |

| 0 | 100 | 0 |

| 30 | 85 | 15 |

| 60 | 70 | 30 |

| 120 | 45 | 55 |

| 240 | 10 | 90 |

Workflow Diagram:

Caption: Workflow for in vitro hydrolysis assay.

Antimicrobial Susceptibility Testing

Objective: To assess the antimicrobial activity of tert-butyl 2-hydroxy-2-methylpropanoate against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Panel: Select a panel of relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).

-

Broth Microdilution Method:

-

Prepare a two-fold serial dilution of tert-butyl 2-hydroxy-2-methylpropanoate in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

-

Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation:

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 128 |

| Escherichia coli | >512 |

| Candida albicans | 256 |

Future Directions and Advanced Studies

Should initial screenings yield positive results, further in-depth studies would be warranted. These could include:

-

Cytotoxicity Assays: To evaluate the effect of the compound on mammalian cell lines and determine its therapeutic index.

-

In Vivo Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in an animal model.

-

Mechanism of Action Studies: To elucidate the specific molecular targets and pathways through which the compound exerts its biological effects.

Conclusion

While tert-butyl 2-hydroxy-2-methylpropanoate is not yet associated with defined biological activities, its chemical structure provides a strong foundation for hypothesis-driven research. The experimental workflows outlined in this guide offer a clear path for its systematic investigation. As with any exploratory research, unexpected findings may arise, potentially opening new avenues for therapeutic development. The scientific community is encouraged to build upon this framework to fully characterize the biological potential of this intriguing molecule.

References

-

National Center for Biotechnology Information. (PubChem Compound Summary for CID 99249, tert-Butyl 2-hydroxyisobutyrate). [Link]

Reactivity Profile of Tert-butyl 2-hydroxy-2-methylpropanoate with Common Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-hydroxy-2-methylpropanoate is a bifunctional molecule featuring a sterically hindered tert-butyl ester and a tertiary alcohol. This unique combination of functional groups imparts a distinct reactivity profile that is of significant interest in organic synthesis and drug development. The bulky tert-butyl group provides substantial steric shielding to the ester carbonyl, influencing its susceptibility to nucleophilic attack. Simultaneously, the tertiary hydroxyl group, being devoid of α-hydrogens, exhibits resistance to typical oxidation conditions.

This technical guide provides a comprehensive analysis of the reactivity of tert-butyl 2-hydroxy-2-methylpropanoate with a range of common laboratory reagents. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging the synthetic potential of this versatile building block.

I. Reactions at the Ester Functional Group

The reactivity of the tert-butyl ester in tert-butyl 2-hydroxy-2-methylpropanoate is dominated by the steric hindrance imposed by the tert-butyl group and the electronic effects of the adjacent quaternary carbon.

A. Hydrolysis

1. Acid-Catalyzed Hydrolysis:

Tert-butyl esters are well-known for their lability under acidic conditions. The acid-catalyzed hydrolysis of tert-butyl 2-hydroxy-2-methylpropanoate proceeds via a mechanism involving the formation of a stable tert-butyl cation.

-

Mechanism: The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, due to the steric hindrance around the carbonyl group, direct nucleophilic attack by water is disfavored. Instead, the protonated ester undergoes cleavage of the oxygen-tert-butyl bond to form a tertiary carbocation and 2-hydroxy-2-methylpropanoic acid. The highly stable tert-butyl cation is then readily captured by a nucleophile, such as water, or can undergo elimination to form isobutylene.

Figure 1: Mechanism of Acid-Catalyzed Hydrolysis.

-

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Dissolve tert-butyl 2-hydroxy-2-methylpropanoate (1.0 eq) in a suitable solvent such as dioxane or tetrahydrofuran (THF).

-

Add an aqueous solution of a strong acid, such as 2 M hydrochloric acid or sulfuric acid (excess).

-

Stir the mixture at room temperature or gently heat to 40-50 °C to accelerate the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product, 2-hydroxy-2-methylpropanoic acid, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

-

2. Base-Catalyzed Hydrolysis (Saponification):

In contrast to their acid lability, tert-butyl esters are generally resistant to base-catalyzed hydrolysis under standard conditions. The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack by hydroxide ions.

-

Causality: The tetrahedral intermediate formed upon nucleophilic attack is sterically crowded and energetically unfavorable. Consequently, harsh reaction conditions, such as high temperatures and prolonged reaction times, are typically required to effect saponification, often leading to low yields and side reactions. Milder, non-aqueous conditions have been developed to overcome this challenge[1].

B. Transesterification

Transesterification of the sterically hindered tert-butyl ester is also challenging under standard conditions. Acid-catalyzed transesterification with a less hindered alcohol can proceed, but often requires forcing conditions and may be complicated by the acid-catalyzed decomposition of the starting material. Base-catalyzed transesterification is generally not a viable option due to the steric hindrance.

II. Reactions at the Hydroxyl Functional Group

The tertiary nature of the hydroxyl group in tert-butyl 2-hydroxy-2-methylpropanoate dictates its reactivity, particularly its resistance to oxidation.

A. Oxidation

Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, a prerequisite for most common oxidation mechanisms that involve the formation of a carbonyl group.

1. With Common Oxidizing Agents (KMnO₄, PCC, Swern Oxidation):

Tert-butyl 2-hydroxy-2-methylpropanoate is resistant to oxidation by common oxidizing agents such as potassium permanganate (KMnO₄) under neutral or basic conditions, pyridinium chlorochromate (PCC), and conditions for Swern oxidation.

-

Expert Insight: The absence of an α-hydrogen prevents the formation of a chromate ester intermediate with PCC or the formation of an alkoxysulfonium ylide in the Swern oxidation, thereby inhibiting the oxidation process.

-

Under Forcing Acidic Conditions: In the presence of a strong acid and a powerful oxidant like potassium permanganate, dehydration of the tertiary alcohol to form tert-butyl methacrylate can occur, followed by oxidative cleavage of the double bond. This, however, is not a controlled or synthetically useful transformation.

B. Acylation

The tertiary hydroxyl group can be acylated to form the corresponding ester, although the reaction may be slower than with primary or secondary alcohols due to steric hindrance.

-

Reaction with Acyl Chlorides: In the presence of a non-nucleophilic base such as pyridine or triethylamine, tert-butyl 2-hydroxy-2-methylpropanoate can be acylated with acyl chlorides (e.g., acetyl chloride) to yield the corresponding acetate ester. The base serves to neutralize the HCl generated during the reaction.

Figure 2: Acylation of the Tertiary Hydroxyl Group.

-

Experimental Protocol: Acylation with Acetyl Chloride

-

Dissolve tert-butyl 2-hydroxy-2-methylpropanoate (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography on silica gel.

-

C. Reaction with Thionyl Chloride

The reaction of tertiary alcohols with thionyl chloride (SOCl₂) typically proceeds through an Sₙ1 mechanism to form the corresponding alkyl chloride.

-

Mechanism: The hydroxyl group attacks the sulfur atom of thionyl chloride, and after a series of steps involving the loss of sulfur dioxide and a chloride ion, a tertiary carbocation is formed. This carbocation is then attacked by a chloride ion to yield the final product.

III. Reactions Involving Both Functional Groups

A. Dehydration

Under strongly acidic conditions and heat, tert-butyl 2-hydroxy-2-methylpropanoate can undergo dehydration of the tertiary alcohol to form tert-butyl methacrylate. This elimination reaction is driven by the formation of a conjugated system.

-

Significance: This reaction provides a potential route to methacrylate monomers, which are valuable in polymer chemistry. The conditions must be carefully controlled to avoid the hydrolysis of the tert-butyl ester.

B. Reaction with Grignard Reagents

Grignard reagents are potent nucleophiles and strong bases. Their reaction with tert-butyl 2-hydroxy-2-methylpropanoate will be complex.

-

Initial Acid-Base Reaction: The Grignard reagent will first deprotonate the acidic tertiary hydroxyl group. This will consume one equivalent of the Grignard reagent.

-

Nucleophilic Acyl Addition: A second equivalent of the Grignard reagent can then add to the carbonyl group of the ester. This is followed by the elimination of the tert-butoxide leaving group to form a ketone intermediate.

-

Second Nucleophilic Addition: A third equivalent of the Grignard reagent will then add to the newly formed ketone to yield a tertiary alcohol after acidic workup.

Figure 3: Reaction with Grignard Reagent.

IV. Summary of Reactivity

| Reagent/Condition | Ester Group Reactivity | Hydroxyl Group Reactivity | Products |

| Strong Acid (e.g., HCl, H₂SO₄) | Hydrolysis (labile) | Dehydration (possible with heat) | 2-Hydroxy-2-methylpropanoic acid, tert-butanol/isobutylene, tert-butyl methacrylate |

| Strong Base (e.g., NaOH, KOH) | Hydrolysis (resistant) | Deprotonation | Salt of 2-hydroxy-2-methylpropanoic acid (under harsh conditions) |

| Oxidizing Agents (KMnO₄, PCC, Swern) | Unreactive | Unreactive | No reaction |

| Acyl Chlorides (e.g., Acetyl Chloride) | Unreactive | Acylation | Tert-butyl 2-acetoxy-2-methylpropanoate |

| **Thionyl Chloride (SOCl₂) ** | Unreactive | Substitution (Sₙ1) | Tert-butyl 2-chloro-2-methylpropanoate |

| Grignard Reagents (RMgX) | Nucleophilic Acyl Addition | Deprotonation, then Nucleophilic Addition | Tertiary alcohol (after workup) |

V. Conclusion

The reactivity of tert-butyl 2-hydroxy-2-methylpropanoate is a nuanced interplay of steric and electronic factors. The tert-butyl ester provides stability towards basic conditions while allowing for selective cleavage under acidic conditions. The tertiary alcohol is largely unreactive towards common oxidizing agents but can undergo acylation and substitution reactions. Understanding this distinct reactivity profile is paramount for the strategic design of synthetic routes in medicinal chemistry and materials science, enabling researchers to harness the full potential of this valuable bifunctional building block.

References

-

Theodorou, V. et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc2018 , vii, 308-319. [Link]

Sources

A Technical Guide to Tert-butyl 2-hydroxy-2-methylpropanoate: Sourcing, Specification, and Scientific Application

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on Tert-butyl 2-hydroxy-2-methylpropanoate (CAS No. 36293-63-7). We will explore its commercial landscape, provide expert guidance on supplier evaluation, and detail the critical quality control parameters necessary for its successful application in research and development.

Introduction: The Role of a Versatile Building Block

Tert-butyl 2-hydroxy-2-methylpropanoate, also known as tert-butyl α-hydroxyisobutyrate, is a valuable intermediate in organic synthesis. Its molecular structure, which combines a tertiary alcohol with a sterically hindered tert-butyl ester, makes it a unique and highly useful building block. The tert-butyl group serves as a robust protecting group that can be selectively removed under specific acidic conditions, a feature highly prized in multi-step syntheses of complex molecules.

In the pharmaceutical industry, this compound is a key component in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure is often incorporated to introduce a gem-dimethyl motif, which can enhance a drug molecule's metabolic stability or modulate its binding affinity to a biological target. Given its critical role, ensuring the quality and purity of this starting material is paramount to the success and reproducibility of any synthetic campaign.

Commercial Availability and Supplier Overview

Tert-butyl 2-hydroxy-2-methylpropanoate is commercially available from a multitude of global suppliers, ranging from large chemical conglomerates to specialized niche providers. These suppliers cater to various scales, from gram-level quantities for initial research to multi-kilogram or ton-level quantities for process development and manufacturing.

When sourcing this material, researchers have a wide array of options. The key is to identify a supplier that not only meets the required quantity and purity but also provides robust documentation and technical support.

Table 1: A Selection of Commercial Suppliers for Tert-butyl 2-hydroxy-2-methylpropanoate

| Supplier | Purity Specification | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥97.0% (GC) | Research to Bulk | A well-established supplier with extensive documentation available. |

| BLD Pharm | 95%[2] | 1g, 5g, 10g, 25g[2] | Offers various package sizes suitable for laboratory research. |

| ChemScene | ≥95%[3] | Custom/Bulk Inquiry | Provides custom synthesis and commercial production services.[3] |

| Lead Sciences | 95%[2] | 1g to 25g[2] | Offers the compound for research purposes.[2] |

This table represents a sample of suppliers and is not exhaustive. Purity and availability are subject to change and may vary by region.

The Scientist's Approach to Supplier and Quality Evaluation

Choosing a supplier should be a systematic process that goes beyond a simple price comparison. For a critical raw material, the supplier's commitment to quality and transparency is a key indicator of reliability.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is a batch-specific document that should be the cornerstone of your quality assessment. It provides quantitative data on the purity and identity of the compound.

Key Parameters to Scrutinize on a CoA:

-

Assay (Purity): This is the most critical value, typically determined by Gas Chromatography (GC). A purity of ≥97.0% is a common specification for this material.

-

Identity Confirmation: The CoA should confirm the material's identity using spectroscopic methods like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.

-

Physical Properties: Data such as refractive index (n20/D ~1.404) and density (0.924 g/mL at 25 °C) should be consistent with literature values.

-

Water Content: For moisture-sensitive reactions, this value (determined by Karl Fischer titration) is crucial.

-

Residual Solvents: The manufacturing process may leave trace amounts of solvents that could interfere with subsequent reactions.

A Workflow for Rigorous Supplier Vetting